molecular formula C21H25N3O3S B2747980 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392240-86-7

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2747980
CAS No.: 392240-86-7
M. Wt: 399.51
InChI Key: XQXGPLPHXQAWID-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a hybrid molecule combining three key structural motifs:

  • Adamantane: A rigid, diamondoid hydrocarbon known to enhance lipophilicity and binding affinity to hydrophobic protein pockets.
  • 1,3,4-Thiadiazole: A planar, aromatic heterocycle contributing to π-π stacking interactions and hydrogen bonding capabilities.
  • 2,4-Dimethoxybenzamide: A substituted benzamide group providing electron-donating methoxy groups, which modulate electronic and steric properties.

This compound is hypothesized to exhibit biological activities (e.g., antimicrobial, antiviral) based on structural analogs reported in the literature .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-26-15-3-4-16(17(8-15)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGPLPHXQAWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves the formation of the 1,3,4-thiadiazole ring followed by the introduction of the adamantyl group and the benzamide moiety. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The adamantyl group can be introduced through alkylation reactions using adamantyl halides or adamantyl alcohols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzamide moiety can be reduced to amines.

    Substitution: The methoxy groups on the benzamide can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Alzheimer's Disease Research

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide has been investigated as a potential dual inhibitor for acetylcholinesterase and monoamine oxidase-B enzymes. These enzymes are critical targets in Alzheimer's disease therapy due to their roles in neurotransmitter degradation.

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), suggesting its potential as a multi-targeted drug (MTD) for Alzheimer's disease management .

Antioxidant Activity

Research indicates that compounds containing thiadiazole rings often exhibit antioxidant properties. The presence of the adamantane structure may enhance these effects due to its steric and electronic properties.

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

StudyFindings
Synthesis and Characterization of Thiadiazole Derivatives Identified significant inhibition of AChE and MAO-B by specific derivatives of the compound.
Molecular Docking Studies Confirmed binding interactions with key amino acids in target enzymes, supporting the dual inhibition hypothesis.
Antioxidant Activity AssessmentDemonstrated that certain derivatives possess strong free radical scavenging abilities, indicating potential therapeutic uses in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can enhance binding affinity to certain enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide with structurally related compounds:

Compound Name Molecular Weight Substituents on Benzamide/Thiadiazole logP* H-Bond Acceptors H-Bond Donors Key Structural Features
This compound (Target) ~440 (estimated) 2,4-dimethoxy ~3.5† 8 (estimated) 1 Adamantane, planar thiadiazole, methoxy
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide 534.7 4-[bis(2-methoxyethyl)sulfamoyl] 4.712 11 1 Sulfamoyl group, increased polarity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide ~390 (estimated) 2-chloro ~4.0† 6 1 Electron-withdrawing Cl, higher lipophilicity
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine 291.4 N-methylamine ~2.8† 4 1 Smaller substituent, planar thiadiazole
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 369.4 2-methoxy (both rings) ~3.0† 7 1 Dual methoxy, enhanced electron donation

*Estimated logP values (†) are derived from structural analogs; reported values (e.g., ) are experimental.

Key Observations:
  • Lipophilicity: The target compound’s logP (~3.5) is intermediate, balancing the hydrophilic methoxy groups and hydrophobic adamantane.
  • Hydrogen Bonding : The sulfamoyl derivative has the highest H-bond acceptors (11), likely improving water solubility but increasing molecular weight (534.7), which may affect bioavailability.
  • Planarity : All thiadiazole derivatives feature planar rings (r.m.s. deviation = 0.009 Å in ), facilitating π-π interactions in crystal packing or target binding.

Crystallographic and Stability Insights

  • Crystal Packing : The methylamine analog forms supramolecular chains via N–H⋯N hydrogen bonds, creating alternating hydrophilic/hydrophobic layers. The target compound’s dimethoxy groups may alter packing efficiency and stability.
  • Solubility : Methoxy groups in the target compound could enhance solubility compared to chloro or sulfamoyl derivatives, though adamantane’s hydrophobicity remains a limiting factor.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{24}N_{4}O_{3}S. Its structure features an adamantane moiety which contributes to its unique chemical properties and biological interactions. The compound's synthesis typically involves the cyclization of thiosemicarbazides derived from adamantane-1-carbohydrazide and isothiocyanates .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in cells. The rigid structure of the adamantane moiety allows for effective binding to protein targets, potentially modulating their activity through competitive inhibition or allosteric effects. The thiadiazole ring may engage in hydrogen bonding and other non-covalent interactions that enhance binding stability .

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, compounds containing the thiadiazole nucleus have been found to upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-710Apoptosis induction
This compoundHepG215Apoptosis induction

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens. Studies have indicated that derivatives of the thiadiazole scaffold possess broad-spectrum antibacterial and antifungal properties. For instance, certain compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans .

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-y]-2,4-dimethoxybenzamideEscherichia coli64 µg/mL
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-y]-2,4-dimethoxybenzamideCandida albicans16 µg/mL

Case Studies

A study conducted on a series of adamantane-containing thiadiazole derivatives highlighted their potential as anticancer agents. The researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. The most promising compounds showed significant inhibition rates compared to standard chemotherapeutics like doxorubicin .

In another investigation focusing on antimicrobial properties, a panel of synthesized compounds was tested against multiple bacterial strains. Results indicated that certain thiadiazole derivatives exhibited potent activity against resistant strains of bacteria and fungi .

Q & A

Q. What are the established synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of adamantane-1-carbohydrazide derivatives with appropriate isothiocyanates or benzoyl chlorides. For example, 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide undergoes dehydrative cyclization using sulfuric acid at room temperature for 24 hours to yield the thiadiazole core . Optimization may involve solvent selection (e.g., CHCl₃:EtOH for crystallization), temperature control, and stoichiometric adjustments to improve yield and purity. Post-synthetic modifications, such as introducing dimethoxybenzamide groups, require coupling reactions under inert conditions with catalysts like DCC/DMAP .

Q. How is the structural integrity of this compound verified experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 10.4394 Å, b = 13.0910 Å, c = 10.8871 Å, β = 118.008°) have been reported for analogous adamantane-thiadiazole derivatives . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., adamantane CH₂ groups at δ ~1.6–2.1 ppm) and aromatic dimethoxy signals (δ ~3.8–4.0 ppm) .
  • Mass spectrometry (MS) : To validate molecular weight (e.g., m/z ~495–500 for C₂₃H₂₅N₃O₃S₂) .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. What computational tools are recommended for preliminary molecular modeling of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) can predict electronic properties, frontier molecular orbitals, and electrostatic potential surfaces. Docking studies (AutoDock Vina, Schrödinger Suite) are used to assess interactions with biological targets like enzymes or receptors . Molecular dynamics simulations (AMBER, GROMACS) help evaluate stability in solvated systems .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?

In analogous structures, the thiadiazole ring exhibits planarity (r.m.s. deviation = 0.009 Å), with N–H···N hydrogen bonds forming supramolecular chains along specific crystallographic axes (e.g., [1 0 1] direction). Hydrophobic adamantane moieties create alternating hydrophilic/hydrophobic layers, impacting solubility and stability . Synergistic weak interactions (C–H···π, van der Waals) further stabilize the lattice, which can be visualized using Mercury or CrystalExplorer .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or antimicrobial results may arise from assay variability (e.g., MTT vs. resazurin assays) or cell-line-specific uptake. Mitigation strategies include:

  • Dose-response profiling : IC₅₀ values should be validated across multiple cell lines (e.g., HepG2, MCF-7) .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives .
  • Structure-activity relationship (SAR) studies : Systematic substitution of the dimethoxybenzamide group can isolate pharmacophoric contributions .

Q. How does the adamantane moiety modulate the compound’s pharmacokinetic properties?

Adamantane enhances lipophilicity (logP ~4.2), improving blood-brain barrier penetration but reducing aqueous solubility. Pharmacokinetic modeling (e.g., SwissADME) predicts moderate bioavailability (~45–55%) due to first-pass metabolism. In vitro CYP450 inhibition assays (e.g., CYP3A4) are critical to assess drug-drug interaction risks .

Q. What experimental and computational approaches are used to analyze noncovalent interactions in solution?

  • NMR titration : To quantify binding constants (Kₐ) with biomacromolecules (e.g., DNA, proteins) .
  • Isothermal titration calorimetry (ITC) : Measures enthalpy/entropy changes during ligand-receptor binding .
  • Quantum Theory of Atoms in Molecules (QTAIM) : Identifies bond critical points and interaction energies in DFT-optimized structures .

Methodological Considerations

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Slow evaporation from CHCl₃:EtOH (1:1) at 25°C produces high-quality single crystals. For stubborn cases, vapor diffusion (e.g., hexane layering) or seeding techniques are recommended. Refinement using SHELXL (with H-atoms in riding models) ensures accurate thermal parameter convergence .

Q. What are the limitations of using thiadiazole derivatives in biological assays, and how can they be mitigated?

Thiadiazoles may exhibit off-target reactivity (e.g., redox cycling in MTT assays). Controls include:

  • Blank subtraction : To exclude compound interference in colorimetric assays .
  • Proteomic profiling : To identify unintended protein targets via pull-down assays .

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